molecular formula C20H18N2O4S B302688 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

カタログ番号 B302688
分子量: 382.4 g/mol
InChIキー: BNCVVNZVBZPQDH-GIKHVEQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential use in scientific research.

作用機序

The mechanism of action of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides. This leads to the inhibition of DNA and RNA synthesis, and ultimately, the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have minimal toxicity and side effects in animal studies. 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has also been shown to have antioxidant properties and to reduce oxidative stress in cells. In addition, 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

The advantages of using 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in lab experiments include its potency, selectivity, and low toxicity. 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has also been shown to have synergistic effects with other chemotherapy drugs, which can enhance the efficacy of cancer treatment. However, the limitations of using 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in lab experiments include its solubility and stability issues, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid. One direction is to optimize the synthesis method of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid to improve its solubility and stability. Another direction is to investigate the potential use of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in combination with other chemotherapy drugs for cancer treatment. Furthermore, the potential use of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid in other diseases, such as autoimmune diseases and neurological disorders, can also be explored.

合成法

The synthesis of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves the condensation reaction between 3-methyl-2-(methylimino)-4-thiazolidinone and 4-(chloromethyl)benzoic acid, followed by the reaction with 4-hydroxybenzaldehyde. The final product is obtained by acidification and crystallization. The purity of 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer treatment.

特性

製品名

3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

分子式

C20H18N2O4S

分子量

382.4 g/mol

IUPAC名

3-[[4-[(Z)-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-21-20-22(2)18(23)17(27-20)11-13-6-8-16(9-7-13)26-12-14-4-3-5-15(10-14)19(24)25/h3-11H,12H2,1-2H3,(H,24,25)/b17-11-,21-20?

InChIキー

BNCVVNZVBZPQDH-GIKHVEQZSA-N

異性体SMILES

CN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)/S1)C

SMILES

CN=C1N(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC(=C3)C(=O)O)S1)C

正規SMILES

CN=C1N(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)S1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。